molecular formula C57H69N11O8S B12362623 PROTAC BRM degrader-1

PROTAC BRM degrader-1

Cat. No.: B12362623
M. Wt: 1068.3 g/mol
InChI Key: MOMWKZXTQZEWBK-CGYNUHHGSA-N
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Description

PROTAC BRM degrader-1 is a proteolysis-targeting chimera (PROTAC) compound designed to selectively degrade BRM (SMARCA2) and BRG1 (SMARCA4) proteins. These proteins are part of the SWI/SNF chromatin remodeling complex, which plays a crucial role in regulating gene expression. This compound has shown potential in targeting and degrading these proteins, making it a valuable tool in scientific research and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROTAC BRM degrader-1 involves the creation of a heterobifunctional molecule that links a ligand for the target protein (BRM) to a ligand for an E3 ubiquitin ligase via a linker. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of this compound would involve scaling up the synthetic route described above. This would require optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly used in the purification and characterization of PROTAC compounds .

Chemical Reactions Analysis

Types of Reactions

PROTAC BRM degrader-1 undergoes several types of chemical reactions, including:

    Substitution Reactions: These reactions are involved in the synthesis of the ligands and the attachment of the linker.

    Oxidation and Reduction Reactions: These reactions may be involved in the modification of functional groups on the ligands or linker.

    Coupling Reactions: These reactions are used to connect the ligands to the linker.

Common Reagents and Conditions

Common reagents used in the synthesis of this compound include:

    N,N’-Dicyclohexylcarbodiimide (DCC): Used for coupling reactions.

    Dimethylformamide (DMF): Used as a solvent.

    Triethylamine (TEA): Used as a base.

    Palladium catalysts: Used for certain coupling reactions.

Major Products Formed

The major product formed from these reactions is the final this compound molecule, which consists of the target protein ligand, the E3 ligase ligand, and the linker .

Scientific Research Applications

PROTAC BRM degrader-1 has a wide range of scientific research applications, including:

Mechanism of Action

PROTAC BRM degrader-1 exerts its effects by inducing the degradation of BRM and BRG1 proteins through the ubiquitin-proteasome system. The compound forms a ternary complex with the target protein (BRM or BRG1) and an E3 ubiquitin ligase (such as VHL). This complex facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. The degradation of BRM and BRG1 disrupts the function of the SWI/SNF chromatin remodeling complex, leading to changes in gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of PROTAC BRM degrader-1

This compound is unique in its ability to selectively degrade BRM and BRG1 proteins, which are critical components of the SWI/SNF chromatin remodeling complex. This selectivity allows for targeted modulation of gene expression and provides a valuable tool for studying the role of these proteins in various biological processes and diseases .

Properties

Molecular Formula

C57H69N11O8S

Molecular Weight

1068.3 g/mol

IUPAC Name

(2S,4R)-1-[(2R)-2-[3-[2-[4-[3-[4-[3-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]-3,8-diazabicyclo[3.2.1]octan-8-yl]pyridin-2-yl]oxycyclobutyl]oxypiperidin-1-yl]ethoxy]-1,2-oxazol-5-yl]-3-methylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C57H69N11O8S/c1-33(2)53(57(72)67-31-41(69)24-48(67)56(71)61-34(3)36-9-11-37(12-10-36)54-35(4)60-32-77-54)50-28-52(64-76-50)73-22-21-65-19-16-42(17-20-65)74-43-25-44(26-43)75-51-23-38(15-18-59-51)68-39-13-14-40(68)30-66(29-39)47-27-46(62-63-55(47)58)45-7-5-6-8-49(45)70/h5-12,15,18,23,27-28,32-34,39-44,48,53,69-70H,13-14,16-17,19-22,24-26,29-31H2,1-4H3,(H2,58,63)(H,61,71)/t34-,39?,40?,41+,43?,44?,48-,53+/m0/s1

InChI Key

MOMWKZXTQZEWBK-CGYNUHHGSA-N

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](C4=CC(=NO4)OCCN5CCC(CC5)OC6CC(C6)OC7=NC=CC(=C7)N8C9CCC8CN(C9)C1=CC(=NN=C1N)C1=CC=CC=C1O)C(C)C)O

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C4=CC(=NO4)OCCN5CCC(CC5)OC6CC(C6)OC7=NC=CC(=C7)N8C9CCC8CN(C9)C1=CC(=NN=C1N)C1=CC=CC=C1O)C(C)C)O

Origin of Product

United States

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